(E)-N-(5-bromo-3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide
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Overview
Description
(E)-N-(5-bromo-3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its complex structure, which includes a bromine atom, phenyl groups, and a thiazole ring. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-bromo-3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide typically involves multiple steps. One common method includes the reaction of 5-bromo-3-phenyl-4-(p-tolyl)thiazole with aniline in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-bromo-3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different thiazole derivatives, while substitution reactions can produce a variety of substituted thiazoles.
Scientific Research Applications
(E)-N-(5-bromo-3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(5-bromo-3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(5-bromo-3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline
- (E)-N-(5-chloro-3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline
- (E)-N-(5-bromo-3-phenyl-4-(m-tolyl)thiazol-2(3H)-ylidene)aniline
Uniqueness
(E)-N-(5-bromo-3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide is unique due to the presence of the hydrobromide group, which can influence its solubility, stability, and reactivity. This makes it distinct from other similar compounds and can affect its applications and effectiveness in various research contexts.
Properties
IUPAC Name |
5-bromo-4-(4-methylphenyl)-N,3-diphenyl-1,3-thiazol-2-imine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2S.BrH/c1-16-12-14-17(15-13-16)20-21(23)26-22(24-18-8-4-2-5-9-18)25(20)19-10-6-3-7-11-19;/h2-15H,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNZOAZLNQMNKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2C4=CC=CC=C4)Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Br2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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